molecular formula C14H13N3O2S B5877502 N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide

N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide

Cat. No. B5877502
M. Wt: 287.34 g/mol
InChI Key: ORQXZYRIVYLQQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, also known as DMXAA, is a synthetic small molecule that was first identified in the 1990s as a potential anticancer agent. DMXAA has been shown to have a range of biological activities, including antitumor, anti-inflammatory, and immunomodulatory effects.

Scientific Research Applications

N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been extensively studied in preclinical and clinical settings for its potential as an anticancer agent. It has been shown to have potent antitumor activity against a range of cancer types, including lung, breast, and colon cancer. N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide works by activating the immune system and inducing the production of cytokines, which in turn leads to the destruction of tumor cells. N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has also been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of autoimmune and inflammatory diseases.

Mechanism of Action

N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide works by activating the STING (stimulator of interferon genes) pathway, which is a key pathway involved in the immune response to viral and bacterial infections. Activation of the STING pathway leads to the production of type I interferons and other cytokines, which in turn activate immune cells such as natural killer cells and T cells. These immune cells then target and destroy tumor cells.
Biochemical and Physiological Effects:
N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to have a range of biochemical and physiological effects. It induces the production of cytokines such as interferon-alpha, tumor necrosis factor-alpha, and interleukin-6, which play important roles in the immune response to cancer. N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide also activates immune cells such as natural killer cells and T cells, which are responsible for targeting and destroying tumor cells. Additionally, N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of autoimmune and inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide is its potent antitumor activity, which has been demonstrated in a range of preclinical and clinical studies. N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide also has anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of autoimmune and inflammatory diseases. However, one limitation of N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide is its poor solubility, which can make it difficult to administer in clinical settings. Additionally, N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to have toxicity in some animal models, which may limit its use in humans.

Future Directions

There are several future directions for research on N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide. One area of interest is the development of more efficient synthesis methods for N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, which could improve its solubility and increase its potential for clinical use. Another area of interest is the identification of biomarkers that can predict response to N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide treatment, which could help to identify patients who are most likely to benefit from the drug. Additionally, further research is needed to understand the mechanisms underlying N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide's anti-inflammatory and immunomodulatory effects, which could lead to the development of new treatments for autoimmune and inflammatory diseases.

Synthesis Methods

N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide can be synthesized through a multistep process that involves the reaction of 5-methylisoxazole-3-carboxylic acid with thionyl chloride to form 5-methylisoxazole-3-carbonyl chloride. The carbonyl chloride is then reacted with 2-aminothiophenol to form the thiazole ring, which is subsequently reacted with 4-bromobenzyl bromide to form N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide.

properties

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-9-11(13(18)16-14-15-7-8-20-14)12(17-19-9)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQXZYRIVYLQQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=NCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

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